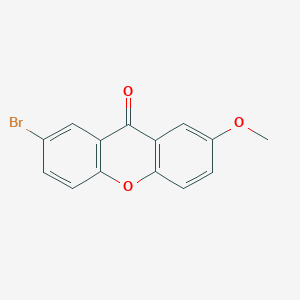

2-Bromo-7-methoxy-9H-xanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9BrO3 |

|---|---|

Molecular Weight |

305.12 g/mol |

IUPAC Name |

2-bromo-7-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H9BrO3/c1-17-9-3-5-13-11(7-9)14(16)10-6-8(15)2-4-12(10)18-13/h2-7H,1H3 |

InChI Key |

ISLCWZKRUNWFMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Rational Derivatization of 2 Bromo 7 Methoxy 9h Xanthen 9 One

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the C-2 position of the xanthenone ring is a key handle for introducing molecular diversity through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally challenging, the reactivity can be significantly enhanced by the presence of activating groups or through the use of metal catalysis.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of aryl bromides. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings provide reliable methods to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. For instance, the coupling of a polyhalogenated xanthone (B1684191) with a phenylboronic acid can proceed to introduce a phenyl group. vaia.comacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. The reaction of a bromo-substituted heteroaromatic compound with various amines demonstrates the versatility of this method. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form substituted alkynes. nih.govnsf.govrsc.org This method is instrumental in creating extended π-systems.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides, though it often requires harsher reaction conditions than palladium-catalyzed methods. daneshyari.comntu.edu.sg

Below is a representative table of potential nucleophilic substitution reactions on the 2-bromo-7-methoxy-9H-xanthen-9-one scaffold based on known reactivity of similar aryl bromides.

| Reaction Name | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 2-Aryl-7-methoxy-9H-xanthen-9-one |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | 2-Amino-7-methoxy-9H-xanthen-9-one |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-7-methoxy-9H-xanthen-9-one |

| Ullmann | Alcohol/Phenol (B47542) | Cu catalyst, High T | 2-Aryloxy-7-methoxy-9H-xanthen-9-one |

Oxidative and Reductive Transformations on the Xanthenone Core

The xanthenone core, with its carbonyl group and aromatic system, is susceptible to both oxidative and reductive transformations.

Reduction of the Carbonyl Group: The ketone functionality at C-9 can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, converting the ketone to a hydroxyl group without affecting other functionalities like the aryl bromide or methoxy (B1213986) group under standard conditions. masterorganicchemistry.comchemguide.co.uklibretexts.org The resulting 9-hydroxy-xanthene derivative can serve as a precursor for further modifications.

Oxidation of the Xanthenone Core: While the xanthenone core is relatively electron-deficient and thus resistant to oxidation, strong oxidizing agents can lead to degradation. However, specific oxidative reactions can be targeted. For instance, if the xanthenone were reduced to a xanthene, re-oxidation to the xanthenone is possible using various oxidizing agents. Furthermore, oxidative coupling reactions can occur under specific conditions. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidizing agents used for various transformations, though their reaction with the xanthenone core itself would need specific investigation. researchgate.netorganic-chemistry.orgwikipedia.org

| Transformation | Reagent | Product |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | 2-Bromo-7-methoxy-9H-xanthen-9-ol |

| Xanthene Oxidation | (if starting from reduced xanthene) | This compound |

Cyclization and Formation of Fused Ring Systems

The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular cyclization reactions, leading to the formation of novel fused ring systems. These reactions expand the structural diversity of the xanthenone core, often leading to compounds with interesting photophysical or biological properties.

For example, if the bromine at C-2 is replaced by a suitable alkenyl or alkynyl group via a cross-coupling reaction, subsequent intramolecular cyclization can lead to the formation of new rings. These cyclizations can be promoted by acid, base, or transition metal catalysts. The synthesis of furo[3,2-b]xanthen-5-ones and pyrano[3,2-a]xanthen-7-ones often involves such cyclization strategies, although typically starting from different precursors. daneshyari.comresearchgate.netacs.orgnih.govguidechem.comorganic-chemistry.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govlpnu.ua

A hypothetical reaction sequence could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group, which could then undergo an intramolecular cyclization.

| Fused System | Hypothetical Precursor | Cyclization Condition |

| Furo[2,3-b]xanthenone | 2-(2-hydroxyethynyl)-7-methoxy-9H-xanthen-9-one | Base or metal catalyst |

| Pyrano[2,3-b]xanthenone | 2-(3-hydroxyprop-1-yn-1-yl)-7-methoxy-9H-xanthen-9-one | Acid or metal catalyst |

Diversity-Oriented Synthesis from this compound Scaffolds

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. vaia.comacs.orgrsc.org The this compound scaffold is an excellent starting point for DOS due to the presence of multiple reactive sites that can be selectively addressed.

A DOS strategy could involve:

Initial Derivatization: Performing a set of parallel reactions on the bromine moiety using different coupling partners (e.g., various boronic acids in a Suzuki-Miyaura reaction).

Scaffold Modification: Subjecting the products from the initial derivatization to further reactions, such as reduction of the ketone or demethylation of the methoxy group.

Cyclization Strategies: Utilizing the newly introduced functional groups to perform a variety of cyclization reactions, leading to diverse fused-ring systems.

This approach allows for the rapid generation of a library of compounds with variations in appendages, core structure, and stereochemistry.

| Diversification Step | Reaction Type | Example Reagents | Resulting Diversity |

| Appendage Diversity | Suzuki-Miyaura Coupling | A library of boronic acids | Variation at C-2 position |

| Scaffold Diversity | Ketone Reduction followed by Elimination | NaBH₄, then acid | Introduction of a double bond in the central ring |

| Stereochemical Diversity | Asymmetric Reduction | Chiral reducing agent | Enantiomerically enriched 9-hydroxy-xanthenes |

Impact of Substituents on Reaction Pathways and Selectivity

The electronic properties of the substituents on the xanthenone ring significantly influence the reactivity and selectivity of chemical transformations. mdpi.com

Bromine (at C-2): As a halogen, bromine is an electron-withdrawing group via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. nih.govmdpi.com However, it also has lone pairs that can participate in resonance, which can direct incoming electrophiles to the ortho and para positions, though this effect is generally weaker than its inductive withdrawal. In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of bromine makes the C-2 position more susceptible to attack, especially in palladium-catalyzed reactions. mdpi.comnih.govmasterorganicchemistry.com

Methoxy Group (at C-7): The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring it is attached to (the A-ring in this case) towards electrophilic substitution. vaia.comnih.gov This would make positions C-6 and C-8 more reactive towards electrophiles. Conversely, its electron-donating nature deactivates the ring towards nucleophilic aromatic substitution. vaia.com In the context of reactions on the C-ring, the electronic influence of the methoxy group is transmitted through the conjugated system and can affect the reactivity of the carbonyl group and the C-2 position to some extent.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their relative positions within the molecule. The ¹H NMR spectrum of 2-Bromo-7-methoxy-9H-xanthen-9-one exhibits distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The aromatic protons appear as a series of multiplets in the downfield region, characteristic of their electron-deficient environment due to the adjacent carbonyl and oxygen atoms of the xanthenone core and the bromine substituent. The methoxy group protons resonate as a sharp singlet in the upfield region, confirming the presence of the -OCH₃ group.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.00-8.03 | m | - |

| Methoxy-H | 3.88 | s | - |

| Data presented here is a representative compilation from various sources and may not correspond to a single specific experimental result. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of this compound shows a series of signals corresponding to the thirteen unique carbon atoms in the structure. The carbonyl carbon of the xanthenone ring appears as a characteristic downfield signal. The carbon atoms of the aromatic rings resonate in the intermediate region, with their chemical shifts influenced by the bromine and methoxy substituents. The carbon atom of the methoxy group is observed at a typical upfield chemical shift.

| Carbon | Chemical Shift (δ) ppm |

| C=O | ~175 |

| Aromatic-C | 100-160 |

| Methoxy-C | ~56 |

| Data presented here is a representative compilation from various sources and may not correspond to a single specific experimental result. |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a hallmark of the xanthenone structure. Additionally, characteristic absorption bands for C-O-C (ether) stretching and C-Br stretching are observed, further confirming the presence of the methoxy and bromo substituents. Aromatic C-H and C=C stretching vibrations are also present in the spectrum.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C=O (Ketone) | ~1650 |

| C-O-C (Ether) | ~1250 |

| C-Br | ~600 |

| Aromatic C-H | ~3050 |

| Aromatic C=C | ~1600, ~1450 |

| Data presented here is a representative compilation from various sources and may not correspond to a single specific experimental result. |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The HRMS data for this compound shows a molecular ion peak corresponding to the exact mass of the C₁₄H₉BrO₃ isotope. The characteristic isotopic pattern of bromine (approximately equal intensities for the M and M+2 peaks) is also observed, providing definitive evidence for the presence of a single bromine atom in the molecule.

| Parameter | Value |

| Molecular Formula | C₁₄H₉BrO₃ |

| Calculated Exact Mass | 303.9786 |

| Observed Exact Mass | ~303.9785 |

| Data presented here is a representative compilation from various sources and may not correspond to a single specific experimental result. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol (B129727) or ethanol (B145695), exhibits absorption bands in the ultraviolet and visible regions. These absorptions are attributed to π-π* and n-π* electronic transitions within the conjugated xanthenone system. The positions and intensities of these bands are characteristic of the extended chromophore of the molecule.

| Transition | Absorption Maximum (λmax) nm |

| π-π | ~250, ~300 |

| n-π | ~350 |

| Data presented here is a representative compilation from various sources and may not correspond to a single specific experimental result. |

Computational Chemistry and in Silico Modeling of 2 Bromo 7 Methoxy 9h Xanthen 9 One

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to determine its geometry, energy, and other properties. For 2-Bromo-7-methoxy-9H-xanthen-9-one, DFT calculations can elucidate the influence of the bromo and methoxy (B1213986) substituents on the xanthen-9-one core.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations would predict a largely planar conformation for the tricyclic xanthen-9-one core, which is characteristic of this heterocyclic system. doaj.org The planarity is crucial for the molecule's electronic properties, including π-electron delocalization across the ring system.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Xanthen-9-one Core (Based on related structures) Note: This table presents typical bond lengths and angles expected for the core structure, derived from published data on similar xanthone (B1684191) derivatives. Actual values for this compound would require specific calculation.

| Parameter | Typical Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-O (Ether) Bond Length | ~1.37 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O-C (Ether) Bond Angle | ~118° |

| Dihedral Angle (between outer rings) | ~1.1 - 3.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com

For this compound, the locations of the HOMO and LUMO are heavily influenced by the substituents. The methoxy group is electron-donating, increasing the electron density on the ring to which it is attached. Consequently, the HOMO is expected to be localized primarily on the methoxy-substituted benzene (B151609) ring. In contrast, the electron-withdrawing nature of the carbonyl group (C=O) and the bromine atom suggests that the LUMO will be distributed over the central pyrone ring and the bromo-substituted ring. This distribution dictates the molecule's behavior in chemical reactions, particularly its susceptibility to nucleophilic or electrophilic attack. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Note: This table shows a hypothetical set of FMO energies and the resulting energy gap, based on typical values for substituted xanthones. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including charge distribution, hybridization, and intramolecular delocalization effects. wikipedia.orgwisc.edu It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects caused by the interaction of donor (filled) and acceptor (unfilled) orbitals. materialsciencejournal.org

In this compound, NBO analysis would quantify the electron density on each atom, confirming the expected electronegativity (e.g., negative charges on the oxygen and bromine atoms). Furthermore, it would reveal key intramolecular interactions. A significant interaction would be the delocalization of electron density from the oxygen lone pairs (n) of the methoxy group into the antibonding π* orbitals of the aromatic ring (n → π*). This charge transfer is a key aspect of the methoxy group's electron-donating character. The strength of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction. icm.edu.pl

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2) : A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω = μ²/2η) : A measure of the energy lowering of a system when it accepts electrons.

These calculated parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds, aiding in the prediction of its chemical behavior. researchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: This table provides an example of calculated descriptors based on the hypothetical FMO energies from Table 2.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 2.2 |

| Electronegativity (χ) | (I+A)/2 | 4.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.15 |

| Electrophilicity Index (ω) | μ²/2η where μ = -χ | 4.40 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. srce.hr This technique is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. mdpi.com Docking studies performed on various xanthone derivatives have identified numerous potential enzyme targets. For this compound, these findings suggest several plausible pharmacological targets that would warrant specific investigation.

Potential targets for xanthone derivatives include:

Protein Kinases : These enzymes are often dysregulated in cancer. Xanthones have been shown to interact with the ATP-binding site of kinases like Protein Tyrosine Kinase (PDB ID: 1T46), suggesting potential as kinase inhibitors. researchgate.netichem.md

α-Glucosidase and α-Amylase : These enzymes are targets for type 2 diabetes therapies. Alkoxy-substituted xanthones have demonstrated inhibitory activity against these enzymes, indicating a possible role in metabolic disease. nih.gov

Topoisomerases : These enzymes are essential for DNA replication and are well-established targets for anticancer drugs. Xanthones may act as inhibitors by intercalating into DNA or binding to the enzyme itself. srce.hrmdpi.com

Cytochrome P450 Enzymes (e.g., CYP51) : These are crucial targets in antifungal therapy. Docking studies have shown that xanthen-3-one derivatives can bind effectively to the active site of fungal CYP51. srce.hr

G-Quadruplexes : These are specialized nucleic acid structures found in telomeres and oncogene promoter regions. Xanthone derivatives have been designed as ligands that can stabilize these structures, thereby inhibiting cancer cell proliferation. nih.gov

A molecular docking simulation for this compound against these targets would involve placing the molecule into the enzyme's active site and calculating a binding score, which estimates the binding affinity. The analysis would also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Prediction of Binding Modes and Affinities

There is currently no publicly available research that specifically details the prediction of binding modes and affinities for this compound. Computational studies, such as molecular docking, which are standard methods for predicting the interaction of a ligand with a protein's binding site, have not been published for this particular compound. Therefore, no data tables or detailed findings on its predicted binding orientations, interaction energies, or key amino acid residues involved in potential binding can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Derivation of Predictive Models for Biological Potency

A review of scientific literature indicates that no specific Quantitative Structure-Activity Relationship (QSAR) models have been derived to predict the biological potency of this compound. Such models are essential for correlating the physicochemical properties of a compound with its biological activity, and their absence for this specific molecule means there are no established mathematical equations or statistical models to report.

Elucidation of Key Structural Descriptors for Activity

Consistent with the lack of QSAR models, there has been no elucidation of key structural descriptors for the biological activity of this compound. The identification of specific molecular features (e.g., electronic, steric, or hydrophobic properties) that are critical for its activity has not been reported in the available scientific literature.

Mechanistic Investigations of in Vitro Biological Activities of 2 Bromo 7 Methoxy 9h Xanthen 9 One Derivatives

Modulation of Cellular Signaling Pathways

Derivatives of 2-Bromo-7-methoxy-9H-xanthen-9-one have been shown to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

p53/MDM2 Pathway: The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. nih.gov The disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function. nih.gov Studies on related heterocyclic compounds, such as chalcones and anthraquinones, have demonstrated their ability to modulate this pathway. nih.govnih.gov For instance, certain chalcone (B49325) derivatives have been found to activate the p53 pathway, leading to cell cycle arrest and apoptosis. nih.gov Some anthraquinone (B42736) analogs can downregulate MDM2, thereby promoting p53-induced cell death. nih.gov While direct evidence for this compound derivatives is still emerging, the known activities of structurally similar xanthones suggest this is a promising area of investigation.

PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.gov Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov A variety of natural and synthetic compounds, including some flavonoids and other heterocyclic structures, have been identified as inhibitors of this pathway. nih.govresearchgate.net These inhibitors can act at different points in the cascade, targeting PI3K, AKT, or mTOR, and often lead to the induction of apoptosis and inhibition of cell growth. nih.govnih.gov The potential for this compound derivatives to modulate this pathway is an active area of research, given the established role of other xanthones as kinase inhibitors.

Interaction with Specific Enzyme Targets

The biological effects of this compound derivatives are often mediated by their direct interaction with and inhibition of specific enzymes.

Protein Tyrosine Kinases (PTKs): PTKs are a large family of enzymes that play a critical role in cellular signal transduction. Their aberrant activity is frequently associated with cancer and other diseases. The development of PTK inhibitors is a major focus of modern drug discovery.

Cyclooxygenase (COX) Isoforms: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the synthesis of prostaglandins, which are involved in inflammation and pain. Some benzophenone (B1666685) derivatives, which share a structural similarity with xanthones, have been shown to selectively inhibit COX-1 or COX-2, demonstrating anti-inflammatory activity. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. A study on 3-O-substituted xanthone (B1684191) derivatives revealed their potent AChE inhibitory activity, with some compounds showing a mixed inhibition mechanism. nih.gov Molecular docking studies indicated that these derivatives bind to the active site of AChE through various interactions. nih.gov

Induction of Programmed Cell Death (Apoptosis) in Cellular Models

A significant mechanism underlying the anticancer potential of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells.

Studies on various cancer cell lines, such as the breast cancer cell line MCF-7, have shown that treatment with certain xanthone derivatives leads to characteristic apoptotic events. nih.gov These include loss of cell viability, chromatin condensation, and DNA fragmentation. nih.gov The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For example, some derivatives have been found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. nih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is another common feature. nih.gov For instance, a benzoyl-xanthone derivative was shown to induce apoptosis in MCF-7 cells by affecting the Bcl-2/Bax-caspase-9-caspase-3 pathway. nih.gov

Inhibition of Cellular Proliferation and Migration

In addition to inducing cell death, derivatives of this compound can also inhibit the proliferation and migration of cancer cells, which are critical processes in tumor growth and metastasis.

The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines. researchgate.net Mechanistically, this inhibition is often linked to the induction of cell cycle arrest at specific checkpoints, such as the G0/G1 or G1/S transition. researchgate.netresearchgate.net This arrest prevents the cells from entering the DNA synthesis phase and subsequently dividing. Furthermore, some derivatives have been shown to inhibit the migration of cancer cells, a key step in the metastatic cascade. nih.gov This can be achieved by downregulating the expression of proteins involved in cell motility and invasion, such as matrix metalloproteinases (MMPs). nih.gov

Antioxidant Mechanisms and Free Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer. researchgate.net Xanthone derivatives have been investigated for their antioxidant properties.

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals directly. researchgate.netsemanticscholar.org The phenolic hydroxyl groups present in many xanthone structures are thought to be crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it. semanticscholar.orgnih.gov In addition to direct scavenging, some compounds can exert their antioxidant effects by modulating cellular antioxidant defense systems. This can involve the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSHPx). semanticscholar.org

Antimicrobial and Antitubercular Activity Mechanisms

Derivatives of this compound have also demonstrated promising antimicrobial and antitubercular activities.

Antimicrobial Activity: A series of 2-substituted xanthone derivatives have been shown to possess antifungal and antibacterial properties. nih.gov Some compounds were particularly effective against dermatophytes and yeasts, as well as bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov The precise mechanisms of action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Benzimidazole derivatives, which are also heterocyclic compounds, have been evaluated for their activity against M. tuberculosis. nih.govresearchgate.net Some of these derivatives were found to inhibit vital mycobacterial enzymes, such as isocitrate lyase, pantothenate synthetase, and chorismate mutase, which are essential for the survival of the bacterium. nih.govresearchgate.net While specific studies on this compound derivatives are limited, the known antitubercular activity of related heterocyclic structures suggests this is a worthwhile area for future research.

Interaction with G-Protein Coupled Receptors (GPCRs) and Ion Channels

GPCRs and ion channels are two major classes of membrane proteins that play fundamental roles in cellular communication and are important drug targets.

While there is extensive research on the interaction of various small molecules with GPCRs and ion channels, specific data on this compound and its derivatives in this context is not widely available in the provided search results. However, the broad biological activities of xanthones suggest that they may interact with these targets. It is known that some small molecules can act as artifactual inhibitors of GPCRs through colloidal aggregation, a phenomenon that needs to be carefully controlled for in screening assays. nih.gov Further investigation is required to determine if this compound derivatives have specific interactions with any GPCRs or ion channels.

Structure Activity Relationship Sar Studies of 2 Bromo 7 Methoxy 9h Xanthen 9 One and Its Analogs

Influence of Halogenation (Bromine) on Biological Potency and Selectivity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. In the case of the 2-Bromo-7-methoxy-9H-xanthen-9-one scaffold, the bromine atom at the C-2 position is expected to significantly influence its pharmacological profile.

Generally, the substitution of a hydrogen atom with a halogen, such as bromine, increases the lipophilicity of the molecule. nih.gov This enhanced lipid solubility can improve the compound's ability to cross biological membranes, potentially leading to increased potency. nih.gov Studies on other classes of compounds have demonstrated a clear trend where increasing the atomic weight of the halogen progressively increases biological potency. For instance, in a series of halogenated ether anesthetics, the brominated analog exhibited greater potency than its chlorinated and fluorinated counterparts. nih.gov This effect is often correlated with an increase in the oil/gas partition coefficient, a measure of lipophilicity. nih.gov

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with biological receptors that can enhance binding affinity and selectivity. The number and position of halogen atoms can be critical. Research on halogenated quinone imines has shown that compounds with the highest number of chlorine atoms exhibited the highest biological activity in various assays. biointerfaceresearch.com Similarly, for halogenated bisphenol A (BPA) derivatives, tetrachloro-BPA was found to be the most potent inhibitor of 3β-hydroxysteroid dehydrogenases compared to derivatives with fewer chlorine or bromine atoms. nih.gov This suggests that the bromine on the xanthenone core is a critical determinant of its interaction with biological targets.

Table 1: Effect of Halogenation on Anesthetic Potency This table illustrates the principle that increasing the atomic weight of a halogen substituent can lead to increased potency (lower MAC value) and lipid solubility.

| Compound | 1-ethyl Halogen | MAC in Rats (%) | Oil/Gas Partition Coefficient |

| I-653 | Fluorine | >5.7 | 19 |

| Isoflurane | Chlorine | 1.38 | 91 |

| I-537 | Bromine | 0.52 | 245 |

| Data sourced from a study on ether anesthetics. nih.gov |

Role of Methoxy (B1213986) Group and its Positional Isomers in Modulating Activity

The methoxy group can significantly influence a molecule's physicochemical properties, including its ability to form hydrogen bonds and its lipophilicity. researchgate.net It can act as a hydrogen bond acceptor, which can be crucial for anchoring the ligand to its biological target. researchgate.net For example, in studies of harmine (B1663883) analogs as DYRK1A inhibitors, the 7-methoxy group was found to be important for activity, and it was speculated that sterically larger substitutions at this position could hinder effective hydrogen bonding with the target enzyme. nih.gov

Positional isomerism of the methoxy group on the xanthenone scaffold would likely lead to different biological activities. The electronic and steric environment of each position on the xanthenone ring is unique. A methoxy group at C-7 has a different electronic influence on the fused ring system compared to a methoxy group at other positions, such as C-1 or C-3. Docking studies on other xanthone (B1684191) derivatives have shown that methoxy groups can orient towards specific pockets in a binding site, forming favorable interactions. mdpi.com Therefore, moving the methoxy group from the C-7 position would alter these potential interactions and likely change the compound's biological profile. The methoxy group is more than a simple combination of a hydroxyl and a methyl group; its unique properties often result in effects that are greater than the sum of its parts. nih.gov

Impact of Additional Substituents and Structural Modifications on Pharmacological Profiles

Beyond the core bromo and methoxy substituents, further structural modifications to the xanthenone scaffold can profoundly alter its pharmacological profile. The introduction of additional functional groups can modulate activity, selectivity, and mechanism of action. mdpi.comnih.gov

Studies on xanthenone-4-acetic acid derivatives have shown that adding bulky substituents, such as an alkoxy chain with a basic nitrogen atom, is tolerated and can result in compounds with a comparable biological activity spectrum to the parent molecule. nih.gov This indicates that certain regions of the xanthenone scaffold are amenable to significant modification without losing the desired activity. nih.gov

In other work, coupling amine-containing motifs to a 3,4-dioxygenated xanthone scaffold led to the development of potent p53 activators. mdpi.com The introduced amino groups were designed to mimic the interactions of known inhibitors of the MDM2-p53 complex. This highlights a strategy where substituents are rationally designed to engage specific biological targets, thereby tailoring the pharmacological profile of the xanthenone core towards a particular therapeutic goal, such as antitumor activity. mdpi.com The addition of such groups can allow for new interactions, strengthening the binding of the molecule to its target. mdpi.com

Table 2: Influence of Additional Substituents on Xanthone Activity This table provides examples of how modifying the xanthone scaffold with different substituents can influence biological outcomes, based on findings from related xanthone derivatives.

| Parent Scaffold | Substituent Type | Resulting Activity/Observation | Reference |

| Xanthenone-4-acetic acid | Alkoxy chain with a basic nitrogen | Maintained biological activity spectrum similar to the parent compound | nih.gov |

| 3,4-Dioxygenated xanthone | Amine-containing structural motifs | Potent p53 activators with antitumor activity | mdpi.com |

Correlation between Electronic and Steric Properties and Observed Biological Effects

The biological activity of a molecule is fundamentally governed by its electronic and steric properties, which dictate how it interacts with its biological target. For this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates a specific electronic landscape across the xanthenone core.

Quantitative Structure-Activity Relationship (QSAR) studies on other classes of compounds, such as quinones, have shown that electronic and steric descriptors are crucial for correlating structure with activity. researchgate.net Properties like total energy (ET), polarizability (α), and the charge on specific atoms can effectively separate active from inactive compounds. researchgate.net These descriptors provide insight into the types of interactions—such as electrostatic or hydrophobic—that can occur between the molecule and its receptor. researchgate.net

Future Perspectives and Academic Research Applications

Development of Novel Xanthone-Based Molecular Scaffolds

The 9H-xanthen-9-one core is a foundational scaffold for creating diverse molecular architectures. nih.gov Researchers are continuously inspired by naturally occurring xanthones and their synthetic analogues to design new derivatives with enhanced or novel biological functions. nih.govbenthamdirect.com The development of these scaffolds involves modifying the core structure of compounds like 2-Bromo-7-methoxy-9H-xanthen-9-one to generate libraries of related molecules. These modifications can include the introduction, removal, or alteration of functional groups at various positions on the xanthone (B1684191) rings.

The structural diversity of xanthones is vast, ranging from simple oxygenated derivatives to more complex prenylated xanthones, xanthonolignoids, and bis-xanthones. mdpi.com This inherent variability allows for the fine-tuning of physicochemical properties and biological activity. The strategic placement of substituents, such as the bromo and methoxy (B1213986) groups in the title compound, is crucial as structure-activity relationship (SAR) studies have shown that the type, number, and position of functional groups strongly influence the pharmacological profile. mdpi.commdpi.com Future work will focus on creating novel scaffolds by incorporating different heterocyclic rings, chiral moieties, and other pharmacologically relevant groups onto the xanthone framework to explore new chemical space and biological targets. nih.govnih.gov

| Scaffold Type | Key Structural Features | Investigated Biological Activities | Reference |

|---|---|---|---|

| Simple Oxygenated Xanthones | Hydroxyl, methoxy, or other oxygen-containing groups | Anticancer, Anti-inflammatory, Antioxidant | nih.govmdpi.com |

| Prenylated Xanthones | Isoprenoid side chains attached to the xanthone core | Anticancer, Antimicrobial | rsc.orgmdpi.com |

| Xanthone Glycosides | Sugar moieties attached to the scaffold | Anti-inflammatory | nih.gov |

| Chiral Xanthone Derivatives (CDXs) | Chiral centers introduced via synthesis or coupling with chiral molecules | Anticoagulant, Antiplatelet | nih.gov |

| Xanthone Hybrids (e.g., with Pyrazole, Triazole) | Xanthone core linked to other heterocyclic frameworks | Anti-inflammatory (COX-2 inhibition) | nih.gov |

| Azaxanthones | Nitrogen atom replacing an oxygen in the pyrone ring | Drug-like scaffolds with varied bioactivities | rsc.org |

Integration of Advanced Synthetic Methodologies for Derivative Libraries

The creation of diverse libraries of xanthone derivatives for high-throughput screening and SAR studies necessitates efficient and versatile synthetic strategies. benthamdirect.com While traditional methods like the Grover, Shah, and Shah (GSS) reaction have been used, they can have limitations. mdpi.com Modern organic synthesis offers a range of advanced methodologies that are increasingly being applied to the xanthone core. rsc.org

Recent advancements include:

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times while improving product yields and selectivity in the synthesis of xanthone derivatives. mdpi.com

Palladium-Catalyzed Reactions: Methods such as carbonylative Suzuki coupling provide efficient, one-pot routes to the xanthone skeleton from readily available starting materials like ortho-iodophenols. mdpi.com

Aryne Coupling Chemistry: The reaction of arynes with substituted benzoates offers a general and efficient pathway to xanthones under relatively mild conditions. nih.gov

Multicomponent Reactions (MCRs): These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering a powerful tool for generating structural diversity. researchgate.net

Applying these advanced methods to a starting material like this compound would enable the rapid generation of a library of derivatives. For instance, the bromine atom can be a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, while the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. nih.gov

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions. | Reduced reaction times (minutes vs. hours), improved yields, higher selectivity. | mdpi.com |

| Palladium-Catalyzed Carbonylative Suzuki Coupling | A one-pot synthesis using an ortho-iodophenol, an organoboron reagent, and carbon monoxide with a palladium catalyst. | Quantitative yields, though can be time-consuming. | mdpi.com |

| Aryne Coupling Reactions | Involves the generation of a highly reactive aryne intermediate that couples with a substituted benzoate. | General and efficient for preparing xanthones, thioxanthones, and acridones. | nih.gov |

| Friedel–Crafts Acylation/Cyclization | A two-step process involving acylation followed by an intramolecular cyclization to form the xanthone core. | A successful route for di-oxygenated xanthones. | mdpi.com |

Refined Computational Design for Target-Specific Agents

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with high affinity and selectivity for specific biological targets. nih.gov For xanthone derivatives, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are being used to predict and understand their interactions with proteins and nucleic acids. nih.govacs.orgnih.gov

For example, computational docking has been used to screen virtual libraries of xanthone hybrids against the cyclooxygenase-2 (COX-2) enzyme, identifying candidates with high binding affinities for subsequent synthesis and biological evaluation. nih.gov Similarly, docking and MD simulations have elucidated the binding modes of xanthone derivatives with acetylcholinesterase (AChE), revealing key interactions like π–π stacking with tryptophan and tyrosine residues in the active site. nih.gov Another emerging area is the design of xanthones that selectively bind to and stabilize non-canonical DNA structures like G-quadruplexes, which are implicated in cancer, making them attractive anticancer targets. acs.org Future research will leverage these computational tools to refine the structure of this compound and other lead compounds to enhance their potency and selectivity for specific targets like kinases, proteases, or DNA structures. nih.govacs.org

| Computational Method | Biological Target/Application | Key Findings/Purpose | Reference |

|---|---|---|---|

| Molecular Docking | COX-2 Enzyme | Screened hybrid-xanthone variants to identify candidates with the best binding affinities for anti-inflammatory activity. | nih.gov |

| Molecular Docking & Enzyme Kinetics | Acetylcholinesterase (AChE) | Elucidated binding interactions (π–π stacking, hydrogen bonding) of 3-O-substituted xanthones, correlating with their inhibitory mechanism. | nih.gov |

| Molecular Docking & MD Simulations | G-Quadruplex (G4) DNA (e.g., c-MYC) | Predicted binding modes and energies of xanthone derivatives, guiding the design of selective G4 stabilizers as anticancer agents. | acs.org |

| Quantitative Structure–Activity Relationship (QSAR) | Nrf2 Modulation in Macrophages | Analyzed biological results to build a model identifying structural features influencing the antioxidant/anti-inflammatory activity of a library of xanthones. | nih.gov |

Exploration of Uncharted Biological Activities and Molecular Targets

The xanthone scaffold has been associated with a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govmdpi.com However, for many derivatives, the precise molecular mechanisms and protein targets remain only partially understood or completely unknown. nih.gov A significant future direction for research on compounds like this compound is the systematic exploration of uncharted biological space.

This exploration involves screening against a wider array of biological targets and disease models. The presence of a bromine atom, a halogen not commonly found in natural xanthones, and a methoxy group suggests that this compound could have a unique biological profile. Bromine can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-protein binding, potentially conferring selectivity for certain targets.

Future academic research will likely involve:

Phenotypic Screening: Testing compounds in cell-based or organism-based assays without a preconceived target to discover novel therapeutic effects.

Target Deconvolution: Using techniques like chemical proteomics (e.g., activity-based protein profiling) to identify the specific molecular targets of active compounds.

Investigation of New Therapeutic Areas: Evaluating xanthone libraries for activity in less-explored areas such as metabolic disorders, rare genetic diseases, or as agents against drug-resistant pathogens. nih.gov

The ultimate goal is to move beyond the known activities of xanthones and uncover new therapeutic potentials, driven by the unique structural features of novel synthetic derivatives. benthamdirect.comnih.gov

| Biological Activity | Therapeutic Area | Example Mechanism/Target | Reference |

|---|---|---|---|

| Anticancer | Oncology | Inhibition of topoisomerase, kinases, aromatase; stabilization of G-quadruplex DNA. | nih.govmdpi.comacs.org |

| Anti-inflammatory | Inflammatory Diseases | Inhibition of COX-2, modulation of Nrf2 pathway, reduction of nitric oxide (NO) expression. | nih.govnih.govnih.govtandfonline.com |

| Antimicrobial/Antifungal | Infectious Diseases | Disruption of microbial membranes. | mdpi.comnih.gov |

| Anticholinesterase | Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of acetylcholinesterase (AChE). | nih.govnih.gov |

| Antitubercular | Infectious Diseases | Activity against Mycobacterium tuberculosis strains. | nih.gov |

| Antioxidant | General Health/Oxidative Stress | Scavenging of free radicals, modulation of antioxidant pathways. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 2-Bromo-7-methoxy-9H-xanthen-9-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, brominated xanthenones are often prepared by reacting precursor phenols with brominating agents (e.g., ) under controlled conditions. Evidence from analogous syntheses (e.g., 1-hydroxy-3-O-substituted xanthones) shows that alkylation of phenolic hydroxyl groups using bromoalkanes in polar aprotic solvents (e.g., DMF) at 60–80°C yields high-purity products (81–82% yields) . Optimizing reaction time, stoichiometry, and purification (e.g., recrystallization from ethanol) is critical to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : and NMR can resolve substituent positions. For example, methoxy protons typically appear as singlets at ~3.8–4.0 ppm, while aromatic protons exhibit splitting patterns dependent on bromine’s electron-withdrawing effects .

- X-ray Crystallography : Use SHELX or ORTEP-3 to determine bond lengths, angles, and molecular packing. High-resolution data (e.g., ) ensure accurate refinement of bromine and methoxy substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., , expected ) and isotopic patterns for bromine .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- First Aid : In case of exposure, wash affected areas with water and seek medical consultation immediately. Safety data sheets (SDS) for related brominated xanthenones emphasize avoiding ignition sources due to potential decomposition .

Advanced Research Questions

Q. How can crystallographic disorder or twinning in this compound crystals be resolved during structure refinement?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation to improve data quality. For twinned crystals, apply the TwinRotMat option in SHELXL to refine twin laws .

- Disorder Modeling : Split bromine or methoxy groups into multiple positions with occupancy factors adjusted via least-squares refinement. Validate using residual electron density maps .

Q. What strategies address conflicting NMR data when characterizing derivatives of this compound?

- Methodology :

- Decoupling Experiments : Use - HSQC/HMBC to resolve overlapping signals in crowded aromatic regions .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation of methoxy groups) .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the solid-state stability of this compound?

- Methodology :

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., ) using Mercury or CrystalExplorer. For brominated analogs, halogen bonding () often contributes to layered packing .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with interaction strengths. Stronger networks typically enhance thermal stability (>200°C) .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., replacing methoxy with ethoxy or allyloxy) to assess pharmacophore requirements .

- In Vitro Assays : Use standardized protocols (e.g., MIC for antimicrobial activity or IC for cytotoxicity) with positive/negative controls. Address contradictory results (e.g., varying potency across cell lines) by validating target engagement via SPR or molecular docking .

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

- Methodology :

- HPLC-MS : Employ reverse-phase chromatography with UV/Vis and MS detection. Monitor for common byproducts (e.g., debrominated or demethylated species) .

- Stability Studies : Accelerated degradation under heat/light (ICH Q1A guidelines) identifies major degradation pathways. Use NMR to track signal disappearance/appearance over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.